molecular formula C18H14N4S B11099655 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole

3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B11099655
M. Wt: 318.4 g/mol
InChI Key: NYDDQQMNHIWWDH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazinoindole core structure, which is fused with a phenylprop-2-en-1-yl group via a sulfanyl linkage. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds in the phenylprop-2-en-1-yl group, converting them into single bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where the phenylprop-2-en-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the phenylprop-2-en-1-yl group.

    Substitution: Various substituted triazinoindoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle .

Medicine

The compound’s potential as an anticancer agent makes it a candidate for further development into therapeutic drugs. Its ability to selectively bind to ferrous ions and induce apoptosis in cancer cells highlights its potential in cancer therapy .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structural features make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets within the cell. The compound has been shown to selectively bind to ferrous ions, which plays a crucial role in its anticancer activity. By binding to ferrous ions, the compound disrupts the iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The induction of apoptosis is mediated through the mitochondrial pathway, involving the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Properties

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C18H14N4S/c1-2-7-13(8-3-1)9-6-12-23-18-20-17-16(21-22-18)14-10-4-5-11-15(14)19-17/h1-11H,12H2,(H,19,20,22)/b9-6+

InChI Key

NYDDQQMNHIWWDH-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.